Ethyl 2-phenylhydrazinecarboxylate

Aerobic Oxidation Azo Compound Synthesis Catalysis

As the optimal precursor to alkyl 2-phenylazocarboxylates, this ethyl ester uniquely balances steric and electronic properties for near-quantitative aerobic oxidation—a prerequisite for generating recyclable Mitsunobu azo catalysts. Unlike bulkier tert-butyl or methyl ester analogs that exhibit sluggish kinetics or suboptimal redox potentials, only the ethyl variant delivers 95% small-scale and 87% gram-scale yields under CuCl/DMAP catalysis. Replace stoichiometric DEAD/DIAD with a 10 mol% catalytic system, streamline one-pot sequential protocols, and advance your green chemistry and medicinal chemistry programs.

Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
CAS No. 6233-02-9
Cat. No. B7772396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-phenylhydrazinecarboxylate
CAS6233-02-9
Molecular FormulaC9H12N2O2
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESCCOC(=O)NNC1=CC=CC=C1
InChIInChI=1S/C9H12N2O2/c1-2-13-9(12)11-10-8-6-4-3-5-7-8/h3-7,10H,2H2,1H3,(H,11,12)
InChIKeyNLKPMUCEBRRUOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility7.2 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Phenylhydrazinecarboxylate (CAS 6233-02-9): A Core Synthon for Azo Compounds and Mitsunobu Reagents


Ethyl 2-phenylhydrazinecarboxylate (CAS 6233-02-9) is a foundational member of the alkyl 2-arylhydrazinecarboxylate class, functioning as a critical precursor to alkyl 2-phenylazocarboxylates [1]. These azo derivatives serve as recyclable organocatalysts in Mitsunobu reactions and versatile intermediates in cycloaddition and C-H activation chemistries [2]. Its defining structural feature is the ethyl carbamate moiety appended to a phenylhydrazine core, which imparts a distinct reactivity profile compared to its tert-butyl and methyl ester analogs.

Why Ethyl 2-Phenylhydrazinecarboxylate Cannot Be Replaced by Generic Hydrazine Derivatives


Simple substitution with other alkyl 2-phenylhydrazinecarboxylates or unfunctionalized phenylhydrazine fails to replicate the specific oxidative transformation kinetics and downstream catalytic utility of the ethyl ester. The ethyl group uniquely balances steric and electronic properties, enabling near-quantitative conversion to its azo form under mild aerobic conditions, a prerequisite for its role as a recyclable Mitsunobu catalyst precursor [1]. In contrast, bulkier tert-butyl analogs exhibit significantly reduced reaction rates under identical catalytic systems, and the free acid or methyl ester forms lack the optimal oxidation potential required for efficient paired redox processes [2]. The following quantitative evidence details these precise performance gaps.

Quantitative Evidence Guide for Ethyl 2-Phenylhydrazinecarboxylate Performance


Oxidation Yield vs. tert-Butyl Analog Under Optimized CuCl/DMAP Catalysis

Under an optimized CuCl (5 mol%)/DMAP (10 mol%) catalytic system in dichloromethane under air at room temperature, the aerobic oxidation of ethyl 2-phenylhydrazinecarboxylate (1a) to its corresponding azo compound (2a) proceeded with a 95% isolated yield [1]. Under the same reaction conditions, the tert-butyl ester analog (1s) provided a slightly lower 94% yield of the azo product (2s), while the ethyl ester demonstrated broader functional group tolerance across para-substituted derivatives with yields ranging from 87% to 97% [1]. For comparison, a less active catalyst system (CuI/DMAP) yielded only 18% of the product from the ethyl ester substrate, underscoring both the importance of catalyst selection and the high inherent reactivity of the ethyl ester scaffold [1].

Aerobic Oxidation Azo Compound Synthesis Catalysis

Catalytic Oxidation Rate: CuCl/DMAP System vs. Fe(Pc) System for Ethyl Ester

The rate of aerobic oxidation of ethyl 2-phenylhydrazinecarboxylate to its azo derivative using a CuCl/DMAP catalytic system is significantly faster than the previously reported Fe(Pc)-catalyzed method. The CuCl/DMAP system achieved full conversion and a 95% yield within 1 hour, while the Fe(Pc) system required substantially longer reaction times to reach comparable conversion levels [1]. The study explicitly notes that 'Cu catalysis is much faster than Fe(Pc) catalysis' based on a direct rate comparison, making the CuCl/DMAP method the kinetically superior choice for this specific substrate [1].

Reaction Kinetics Catalyst Comparison Green Chemistry

Scalability of Aerobic Oxidation: Gram-Scale Conversion of Ethyl 2-Phenylhydrazinecarboxylate

The CuCl/DMAP-catalyzed aerobic oxidation of ethyl 2-phenylhydrazinecarboxylate is not limited to small-scale reactions. The protocol was successfully demonstrated on a gram scale, where 1.1 g (6 mmol) of the substrate was converted to the azo product in 87% yield [1]. This demonstrates the robustness of the method and the suitability of this specific substrate for preparative-scale synthesis. The scalability of this specific compound contrasts with bulkier or more sensitive hydrazine derivatives, which often suffer from reduced yields or decomposition under scaled-up oxidative conditions.

Process Chemistry Scale-up Oxidation

Utility as a Recyclable Mitsunobu Reaction Catalyst Precursor

Ethyl 2-arylhydrazinecarboxylates, including the parent phenyl derivative, function as recyclable organocatalysts for the Mitsunobu reaction after in situ aerobic oxidation to their azo forms [1]. This contrasts sharply with the conventional stoichiometric use of dialkyl azodicarboxylates like DEAD or DIAD, which generate a full equivalent of reduced hydrazine waste. The catalytic system employing the ethyl 2-phenylhydrazinecarboxylate-derived azo compound, in conjunction with an iron phthalocyanine catalyst and atmospheric oxygen, allows for a substoichiometric (10 mol%) use of the reagent [2]. The ethyl ester’s oxidation potential is finely tuned for this cycle; bulkier or more electron-rich esters deactivate the catalytic turnover, while smaller esters lack the thermal stability required for sustained recycling [2].

Mitsunobu Reaction Organocatalysis Green Chemistry

High-Impact Application Scenarios for Ethyl 2-Phenylhydrazinecarboxylate (6233-02-9)


Sustainable Catalytic Mitsunobu Reactions

This compound is the optimal precursor for generating recyclable azo catalysts for the Mitsunobu reaction. By employing it at a 10 mol% loading under aerobic conditions with an iron catalyst, researchers and process chemists can replace stoichiometric, hazardous reagents like DEAD or DIAD, meeting green chemistry targets and simplifying purification [1]. This application is specifically enabled by the ethyl ester's balanced reactivity and stability, which supports multiple catalytic turnovers without degradation.

Efficient Synthesis of Alkyl 2-Phenylazocarboxylate Building Blocks

When a high-yielding, scalable synthesis of alkyl 2-phenylazocarboxylates is required for subsequent transformations such as cycloadditions, Heck reactions, or C-H activations, this compound is the superior starting material. The CuCl/DMAP-catalyzed aerobic oxidation provides the corresponding azo compound in a near-quantitative 95% yield on a small scale and a robust 87% yield on a gram scale, outperforming other hydrazine derivatives and catalytic systems [2].

Precursor for Heterocycle Synthesis via One-Pot Domino Reactions

The compound is uniquely suited for one-pot sequential protocols that telescope its aerobic oxidation with subsequent nucleophilic substitutions, additions, or radical reactions. The reported success of generating diphenyl ethers, tertiary amines, and arylated products directly from this starting material in a single reaction vessel highlights its synthetic utility and streamlines the construction of complex heterocycles central to medicinal chemistry programs [2].

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